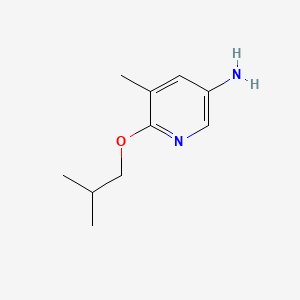

6-Isobutoxy-5-methylpyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Isobutoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.251 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

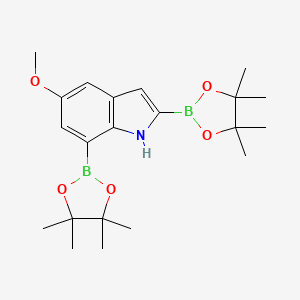

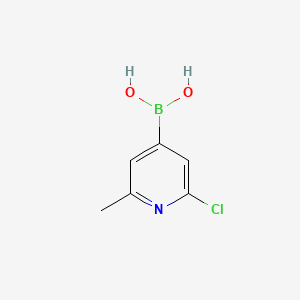

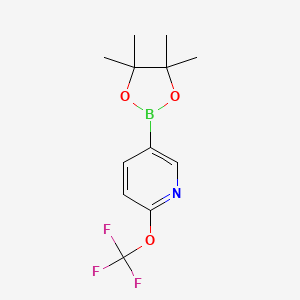

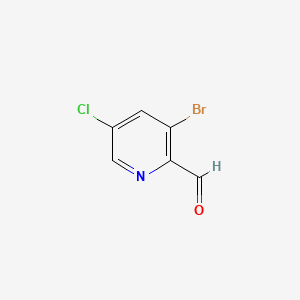

The synthesis of similar pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction was catalyzed by palladium and produced these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis

The molecular structure of 6-Isobutoxy-5-methylpyridin-3-amine consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to synthesize novel pyridine derivatives . This reaction was catalyzed by palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Isobutoxy-5-methylpyridin-3-amine include a molecular weight of 180.251 . Other specific properties such as boiling point, melting point, and density are not provided in the available resources.科学的研究の応用

Organic Synthesis

Specific Scientific Field

The specific scientific field for this application is Organic Chemistry , particularly in the area of Organic Synthesis .

Comprehensive and Detailed Summary of the Application

“6-Isobutoxy-5-methylpyridin-3-amine” is used as a building block in organic synthesis . It is particularly valuable in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from an organic compound .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Thorough Summary of the Results or Outcomes Obtained

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki Cross-Coupling Reaction

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Cross-Coupling Reactions .

Comprehensive and Detailed Summary of the Application

“6-Isobutoxy-5-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling .

Detailed Description of the Methods of Application or Experimental Procedures

The Suzuki cross-coupling reaction involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction is catalyzed by palladium .

Thorough Summary of the Results or Outcomes Obtained

The Suzuki cross-coupling reaction resulted in the synthesis of a series of novel pyridine derivatives . These derivatives were found to have potential as chiral dopants for liquid crystals .

Bulk Custom Synthesis

Specific Scientific Field

This application is in the field of Industrial Chemistry , specifically in Bulk Custom Synthesis .

Comprehensive and Detailed Summary of the Application

“6-Isobutoxy-5-methylpyridin-3-amine” is used in bulk custom synthesis . This involves the large-scale production of the compound for various industrial applications .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for bulk custom synthesis would depend on the specific industrial application and are typically proprietary .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of bulk custom synthesis would also depend on the specific industrial application . However, the availability of “6-Isobutoxy-5-methylpyridin-3-amine” for bulk custom synthesis suggests that it is a valuable compound in various industrial applications .

Synthesis of Impurities

Specific Scientific Field

This application falls under the field of Analytical Chemistry , specifically in the area of Impurity Synthesis .

Comprehensive and Detailed Summary of the Application

“6-Isobutoxy-5-methylpyridin-3-amine” can be used in the synthesis of impurities . These impurities can then be used as reference standards in the quality control of pharmaceutical products .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for impurity synthesis would depend on the specific impurity being synthesized and are typically proprietary .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of impurity synthesis would also depend on the specific impurity being synthesized . However, the availability of “6-Isobutoxy-5-methylpyridin-3-amine” for impurity synthesis suggests that it is a valuable compound in the quality control of pharmaceutical products .

Quantum Mechanical Investigations

Specific Scientific Field

This application is in the field of Physical Chemistry , specifically in Quantum Mechanics .

Comprehensive and Detailed Summary of the Application

“6-Isobutoxy-5-methylpyridin-3-amine” is used in quantum mechanical investigations . These investigations can help to describe the possible reaction pathways and identify potential candidates as chiral dopants for liquid crystals .

Detailed Description of the Methods of Application or Experimental Procedures

The quantum mechanical investigations involve the use of Density Functional Theory (DFT) studies . These studies are carried out using the B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program .

Thorough Summary of the Results or Outcomes Obtained

The DFT studies revealed the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements . These results described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .

将来の方向性

The future directions of 6-Isobutoxy-5-methylpyridin-3-amine could involve further exploration of its synthesis and potential applications. For instance, the Suzuki cross-coupling reaction used in its synthesis could be further optimized or other reactions could be explored . Additionally, its potential applications in various fields could be investigated

特性

IUPAC Name |

5-methyl-6-(2-methylpropoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSPVWVTKLWBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734402 |

Source

|

| Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isobutoxy-5-methylpyridin-3-amine | |

CAS RN |

1249789-40-9 |

Source

|

| Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,10-Dithiaspiro[4.5]decane,6-oxide(9CI)](/img/no-structure.png)

![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)